molecular formula C15H12N4O2S B608678 LUF5831 CAS No. 333963-57-8

LUF5831

Cat. No. B608678
M. Wt: 312.35
InChI Key: GYIHPWFWFRELQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LUF5831 is a novel adenosine A1 receptor agonist.

Scientific Research Applications

Interaction with Adenosine A1 Receptors

The interaction of LUF5831, a nonribose ligand, with human adenosine A1 receptors was explored. Radioligand binding experiments showed that allosteric modulators influenced the affinity of LUF5831 for these receptors. The binding of LUF5831 was entropy-driven, indicating a unique mode of interaction with the receptor. This study highlights LUF5831's partial agonistic behavior towards adenosine A1 receptors and its differential affinity in the presence of various modulators (Heitman et al., 2006).

Land Use Functions (LUFs) and Sustainability

Implications for Sustainable Land Management

While not directly related to the chemical compound LUF5831, studies on Land Use Functions (LUFs) provide insights into sustainable development and land management. These studies conceptualize land use in terms of ecological, economic, and social functions, emphasizing the importance of understanding the interrelations among these functions for sustainability. Such research aids in optimizing land use planning and management, particularly in the context of multifunctional land use (Zhang et al., 2019).

Luminescent Materials for Sensing Applications

Luminescent Metal-Organic Frameworks (LMOFs)

Research on luminescent metal-organic frameworks (LMOFs) has shown their potential in chemical and biological sensing due to their photoluminescence properties. These frameworks offer advantages in sensitivity and can be integrated into portable devices for various applications, including environmental monitoring and industrial processes (Hu et al., 2014).

properties

CAS RN

333963-57-8

Product Name

LUF5831

Molecular Formula

C15H12N4O2S

Molecular Weight

312.35

IUPAC Name

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19)

InChI Key

GYIHPWFWFRELQC-UHFFFAOYSA-N

SMILES

N#CC1=C(C2=CC=C(O)C=C2)C(C#N)=C(SCCO)N=C1N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LUF5831;  LUF 5831;  LUF-5831.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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